Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

Catalog No.
S1910699
CAS No.
22518-06-5
M.F
C18H24O5
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,...

CAS Number

22518-06-5

Product Name

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene

IUPAC Name

[2-[4-methyl-2-(2-methylpropanoyloxy)phenyl]oxiran-2-yl]methyl 2-methylpropanoate

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H24O5/c1-11(2)16(19)21-9-18(10-22-18)14-7-6-13(5)8-15(14)23-17(20)12(3)4/h6-8,11-12H,9-10H2,1-5H3

InChI Key

OLARKEMZPWGFJU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC1=CC(=C(C=C1)C2(CO2)COC(=O)C(C)C)OC(=O)C(C)C

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene is a benzoate ester and a member of phenols.
Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene is a natural product found in Inula japonica, Pallenis hierochuntica, and other organisms with data available.

Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene (CAS 22518-06-5), commonly referred to in literature as 10-isobutyryloxy-8,9-epoxythymol isobutyrate, is a highly functionalized monoterpene derivative natively found in the roots of Inula species [1]. Unlike simple phenolic monoterpenes such as thymol, this compound features a specific 8,9-epoxide ring and dual isobutyrate esterifications, which significantly alter its lipophilicity, chemical stability, and biological interaction profile. In industrial and advanced research procurement, it is primarily sourced as a high-purity analytical reference standard for phytochemical profiling, a stereochemical model for absolute configuration methodologies, and a reproducible baseline compound for evaluating narrow-spectrum antimicrobial structure-activity relationships [1].

Substituting pure Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene with crude botanical extracts or unesterified analogs fundamentally compromises assay reproducibility and analytical precision. Crude Inula extracts are highly susceptible to seasonal and geographical variations, often containing dominant, variable concentrations of cytotoxic sesquiterpene lactones (such as alantolactone and isoalantolactone) that mask the specific bioactivity of monoterpene derivatives [1]. Furthermore, attempting to use base thymol as a generic substitute fails because it lacks the bulky isobutyrate groups and the reactive epoxide moiety, resulting in drastically different membrane permeability and binding affinities [2]. For rigorous structure-activity relationship (SAR) studies or precise chromatographic calibration, procuring the exact, pure diisobutyrate is mandatory to eliminate lactone-induced background interference and ensure consistent, quantifiable baseline data [1].

Quantified Antimicrobial Activity Against Gram-Positive Pathogens

In standardized in vitro assays, Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene demonstrates targeted efficacy against specific bacterial strains, serving as a reliable benchmark for monoterpene bioactivity. Research indicates a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus (FDA 209 P), whereas its activity against Gram-negative species like Pseudomonas aeruginosa is significantly weaker, with an MIC of 1000 µg/mL [1]. This quantitative differential is critical for researchers and formulation scientists selecting reference compounds for narrow-spectrum Gram-positive targeting, as it provides a stable, esterified baseline compared to volatile, unesterified phenols.

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data50 µg/mL (S. aureus FDA 209 P)
Comparator Or Baseline1000 µg/mL (P. aeruginosa baseline)
Quantified Difference20-fold higher potency against specific Gram-positive strains compared to Gram-negative baselines.
ConditionsIn vitro MIC broth microdilution assay.

Provides a precise, quantitative benchmark for evaluating the narrow-spectrum antibacterial potential of highly functionalized monoterpenes.

Utility as a Stereochemical Model for Absolute Configuration Determination

Unlike simple achiral monoterpenes, this specific epoxythymol derivative exhibits complex stereochemical behavior that is highly relevant for analytical workflows. Studies utilizing advanced spectroscopic techniques have demonstrated that natural and isolated forms of 10-isobutyryloxy-8,9-epoxythymol isobutyrate can exist as a scalemic mixture, resolving at a 75:25 (8S)/(8R) ratio [1]. This measurable enantiomeric excess makes the compound an essential procurement target for analytical laboratories developing or validating absolute configuration methodologies, such as Vibrational Circular Dichroism (VCD) and chiral NMR shift protocols, which cannot be calibrated using basic racemic or achiral standards.

Evidence DimensionStereochemical Resolution Capability
Target Compound DataScalemic resolution capability (75:25 8S/8R ratio) via VCD.
Comparator Or BaselineSimple achiral standards (e.g., thymol) lacking chiral centers.
Quantified DifferenceProvides a measurable 50% enantiomeric excess (ee) benchmark for validating advanced stereochemical assignment techniques.
ConditionsVibrational circular dichroism (VCD) and chiral NMR shift methodologies.

Essential for analytical laboratories requiring a complex, partially racemized standard to validate advanced chiral resolution and stereochemical assignment protocols.

Phytochemical Standardization and Elimination of Assay Interference

When utilizing crude botanical extracts, biological activity is often dominated by sesquiterpene lactones such as isoalantolactone, which can account for over 20% of the extract and mask the specific effects of monoterpene derivatives [1]. Procuring high-purity Bis(2-methylpropanoyloxy)-9,10-epoxy-p-mentha-1,3,5-triene completely eliminates the cytotoxic interference of these lactones. This isolation allows for the precise quantification of the esterified epoxythymol's independent baseline activity (e.g., reproducible MICs of 250 µg/mL against E. faecalis) without the synergistic or antagonistic confounding inherent to crude mixtures [2].

Evidence DimensionAssay Reproducibility and Interference Reduction
Target Compound Data100% isolation of monoterpene-specific activity (e.g., MIC 250 µg/mL for E. faecalis).
Comparator Or BaselineCrude botanical extracts containing highly variable lactone concentrations (up to 23% isoalantolactone).
Quantified DifferenceComplete elimination of lactone-induced cytotoxic interference, drastically reducing batch-to-batch assay variability.
ConditionsStandardized in vitro antimicrobial and cytotoxic screening workflows.

Ensures assay reproducibility by isolating the monoterpene's specific bioactivity from the highly variable, dominant lactone fractions found in botanical extracts.

Analytical Reference Standard for Phytochemical Profiling

Due to its complex esterification and specific retention time, this compound is procured as a primary reference standard in HPLC and GC-MS workflows to accurately quantify thymol derivatives in Asteraceae extracts, ensuring batch-to-batch reproducibility of commercial botanical products [1].

Stereochemical Method Validation in Analytical Chemistry

Procured by advanced analytical laboratories as a complex scalemic model compound to calibrate and validate Vibrational Circular Dichroism (VCD) and chiral NMR instruments, leveraging its measurable 75:25 (8S)/(8R) enantiomeric ratio [2].

Structure-Activity Relationship (SAR) Baselines in Antimicrobial Discovery

Utilized as a highly functionalized, esterified monoterpene baseline to compare the membrane permeability, stability, and target binding of novel synthetic epoxythymol analogs against Gram-positive pathogens, eliminating the confounding variables present in crude extracts [3].

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Exact Mass

320.16237386 g/mol

Monoisotopic Mass

320.16237386 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-14-2024

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